Cas no 898768-55-3 (3'-Cyano-3-(4-methylphenyl)propiophenone)

3'-Cyano-3-(4-methylphenyl)propiophenone 化学的及び物理的性質
名前と識別子
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- 3-[3-(4-methylphenyl)propanoyl]benzonitrile
- 3'-CYANO-3-(4-METHYLPHENYL)PROPIOPHENONE
- AKOS016021539
- 898768-55-3
- DTXSID30644113
- MFCD03843037
- 3'-Cyano-3-(4-methylphenyl)propiophenone
-
- MDL: MFCD03843037
- インチ: InChI=1S/C17H15NO/c1-13-5-7-14(8-6-13)9-10-17(19)16-4-2-3-15(11-16)12-18/h2-8,11H,9-10H2,1H3
- InChIKey: WQXDIRFAWSJZST-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)CCC(=O)C2=CC=CC(=C2)C#N
計算された属性
- 精确分子量: 249.11500
- 同位素质量: 249.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 346
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 40.9Ų
じっけんとくせい
- 密度みつど: 1.12
- Boiling Point: 431.5°C at 760 mmHg
- フラッシュポイント: 214.8°C
- Refractive Index: 1.586
- PSA: 40.86000
- LogP: 3.68218
3'-Cyano-3-(4-methylphenyl)propiophenone Security Information
3'-Cyano-3-(4-methylphenyl)propiophenone 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3'-Cyano-3-(4-methylphenyl)propiophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C098535-250mg |
3'-Cyano-3-(4-methylphenyl)propiophenone |
898768-55-3 | 250mg |
$ 440.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649772-2g |
3-(3-(P-tolyl)propanoyl)benzonitrile |
898768-55-3 | 98% | 2g |
¥13514.00 | 2024-04-26 | |
TRC | C098535-500mg |
3'-Cyano-3-(4-methylphenyl)propiophenone |
898768-55-3 | 500mg |
$ 735.00 | 2022-06-06 | ||
Fluorochem | 205731-5g |
3'-cyano-3-(4-methylphenyl)propiophenone |
898768-55-3 | 97% | 5g |
£2025.00 | 2022-03-01 | |
A2B Chem LLC | AH92095-1g |
3'-Cyano-3-(4-methylphenyl)propiophenone |
898768-55-3 | 97% | 1g |
$644.00 | 2024-04-19 | |
A2B Chem LLC | AH92095-5g |
3'-Cyano-3-(4-methylphenyl)propiophenone |
898768-55-3 | 97% | 5g |
$2291.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649772-1g |
3-(3-(P-tolyl)propanoyl)benzonitrile |
898768-55-3 | 98% | 1g |
¥6182.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649772-5g |
3-(3-(P-tolyl)propanoyl)benzonitrile |
898768-55-3 | 98% | 5g |
¥23158.00 | 2024-04-26 | |
Fluorochem | 205731-2g |
3'-cyano-3-(4-methylphenyl)propiophenone |
898768-55-3 | 97% | 2g |
£1013.00 | 2022-03-01 | |
Fluorochem | 205731-1g |
3'-cyano-3-(4-methylphenyl)propiophenone |
898768-55-3 | 97% | 1g |
£540.00 | 2022-03-01 |
3'-Cyano-3-(4-methylphenyl)propiophenone 関連文献
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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S. Ahmed Chem. Commun., 2009, 6421-6423
3'-Cyano-3-(4-methylphenyl)propiophenoneに関する追加情報
Introduction to 3'-Cyano-3-(4-methylphenyl)propiophenone (CAS No. 898768-55-3) in Modern Chemical and Pharmaceutical Research
3'-Cyano-3-(4-methylphenyl)propiophenone, identified by its Chemical Abstracts Service (CAS) number 898768-55-3, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a cyano group and a propiophenone backbone with a 4-methylphenyl substituent, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and drug development.
The structural motif of 3'-Cyano-3-(4-methylphenyl)propiophenone consists of a benzophenone derivative with a cyano functional group at the 3-position and a methyl-substituted phenyl ring at the 4-position. This arrangement imparts distinct reactivity patterns, making it a versatile building block for constructing more complex molecular architectures. The presence of the cyano group enhances electrophilic character, while the methylphenyl substituent contributes to steric and electronic modulation, influencing both its reactivity and potential biological activity.
In recent years, 3'-Cyano-3-(4-methylphenyl)propiophenone has been explored as a key intermediate in the synthesis of various pharmacologically relevant molecules. Its utility in constructing heterocyclic frameworks has been particularly highlighted in the development of novel therapeutic agents. For instance, derivatives of this compound have been investigated for their potential roles in inhibiting specific enzymatic targets associated with inflammatory and neurological disorders. The propiophenone core is particularly amenable to cyclization reactions, allowing for the rapid assembly of complex scaffolds that mimic natural product structures.
One of the most compelling aspects of 3'-Cyano-3-(4-methylphenyl)propiophenone is its role in catalytic processes. Researchers have leveraged its electronic properties to develop efficient catalytic systems for asymmetric synthesis, enabling the production of enantiomerically pure compounds with high stereochemical fidelity. These advancements are crucial for pharmaceutical applications where chirality plays a critical role in drug efficacy and safety. The compound's compatibility with transition metal catalysts has also opened avenues for cross-coupling reactions, further expanding its synthetic utility.
The pharmaceutical industry has shown particular interest in 3'-Cyano-3-(4-methylphenyl)propiophenone due to its potential as a precursor for bioactive molecules. Studies have demonstrated its incorporation into libraries of small molecules for high-throughput screening, identifying novel compounds with therapeutic promise. Additionally, its incorporation into peptidomimetics has provided new strategies for modulating protein-protein interactions, which is a key approach in drug discovery targeting complex biological pathways.
From a chemical biology perspective, 3'-Cyano-3-(4-methylphenyl)propiophenone has been utilized to probe enzyme mechanisms and develop inhibitors with high selectivity. Its structural features allow for precise tuning of binding interactions with biological targets, making it an invaluable tool for mechanistic studies. Furthermore, its photochemical properties have been explored in the context of photodynamic therapy (PDT), where it serves as a precursor for photosensitizer molecules capable of generating reactive oxygen species under irradiation.
The synthesis of 3'-Cyano-3-(4-methylphenyl)propiophenone itself presents an interesting challenge due to the need to maintain regioselectivity during functionalization. Recent advances in synthetic methodologies have enabled more efficient routes to this compound, leveraging palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies. These improvements have not only enhanced yield but also reduced waste, aligning with green chemistry principles and sustainability goals.
The future prospects for 3'-Cyano-3-(4-methylphenyl)propiophenone are promising, with ongoing research focusing on expanding its applications in medicinal chemistry and materials science. Its unique combination of reactivity and structural features positions it as a cornerstone intermediate for developing next-generation therapeutics. As synthetic techniques continue to evolve, it is expected that new derivatives and applications will emerge, further solidifying its importance in the chemical and pharmaceutical landscape.
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